molecular formula C8H5BrN2O2 B3034585 4-Bromo-5-nitro-1H-indole CAS No. 1934562-99-8

4-Bromo-5-nitro-1H-indole

Cat. No.: B3034585
CAS No.: 1934562-99-8
M. Wt: 241.04 g/mol
InChI Key: PWBUYPBCVZBYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-nitro-1H-indole (CAS: 1246471-11-3) is a halogenated nitro-indole derivative characterized by a bromine atom at the 4-position and a nitro group at the 5-position of the indole scaffold. This compound is primarily utilized as a reference standard in scientific research for calibration, validation, and quality control in synthetic chemistry and crystallography . The nitro and bromine substituents likely confer electron-withdrawing effects, influencing reactivity in further synthetic modifications.

Properties

IUPAC Name

4-bromo-5-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-8-5-3-4-10-6(5)1-2-7(8)11(12)13/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBUYPBCVZBYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-nitro-1H-indole can be achieved through several methods. One common approach involves the nitration of 4-bromoindole. This process typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-nitro-1H-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 4-Amino-5-nitro-1H-indole.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

4-Bromo-5-nitro-1H-indole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-nitro-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with biological targets.

Comparison with Similar Compounds

Positional Isomers and Functional Group Variations

Table 1: Comparison of Bromo-Nitro-1H-Indole Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications/Notes
4-Bromo-5-nitro-1H-indole 1246471-11-3 C₈H₅BrN₂O₂ 241.04 g/mol Bromine (C4), nitro (C5) Reference compound for analytical studies
4-Bromo-6-nitro-1H-indole 885520-47-8 C₈H₅BrN₂O₂ 241.04 g/mol Bromine (C4), nitro (C6) Synthetic intermediate; positional isomer with potential distinct reactivity
2-Bromo-5-nitro-1H-indole 1246471-11-3 C₈H₅BrN₂O₂ 241.04 g/mol Bromine (C2), nitro (C5) Used in calibration; structural variability impacts electronic properties
5-(Benzyloxy)-4-bromo-1H-indole 1001395-20-5 C₁₅H₁₂BrNO 302.17 g/mol Benzyloxy (C5), bromine (C4) NMR data available (δ 7.23–4.62 ppm for aromatic and ether protons); precursor for functionalization

Key Observations :

  • Substituent Position : The position of bromine and nitro groups significantly alters electronic properties. For instance, this compound’s nitro group at C5 may direct electrophilic substitutions to the 6-position, whereas 4-bromo-6-nitro-1H-indole may exhibit different regioselectivity .
  • Synthetic Utility : Bromo-nitro indoles serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups .
Alkylated Bromo-Indole Derivatives

Table 2: Comparison of Alkylated Bromo-1H-Indoles

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications/Notes
5-Bromo-1-methyl-1H-indole 10075-50-0 C₉H₈BrN 210.07 g/mol Methyl (N1), bromine (C5) Soluble in ethanol/DCM; NMR data (δ 7.75–0.94 ppm for butyl chain)
4-Bromo-1-phenyl-indole Not reported C₁₄H₁₀BrN 272.14 g/mol Phenyl (N1), bromine (C4) Synthesized via Ullmann coupling (63% yield); used in medicinal chemistry
5-Bromo-1-butyl-1H-indole Not reported C₁₁H₁₂BrN 238.13 g/mol Butyl (N1), bromine (C5) NMR data (δ 4.09–0.94 ppm for alkyl chain); intermediate for drug discovery

Key Observations :

  • N-Alkylation : Alkylation at the indole nitrogen (e.g., 1-methyl or 1-butyl derivatives) enhances solubility in organic solvents and modifies steric hindrance, impacting downstream reactivity .

Biological Activity

4-Bromo-5-nitro-1H-indole is a heterocyclic compound belonging to the indole family, characterized by the presence of a bromine atom at the fourth position and a nitro group at the fifth position of the indole ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The following sections present a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is attributed to its interactions with various biological targets and pathways:

  • Antiviral Activity : Indole derivatives have shown inhibitory effects against viruses such as influenza A and Coxsackie B4. The nitro group in this compound may play a critical role in enhancing this antiviral activity by modulating viral replication processes .
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). Specifically, studies have demonstrated that derivatives of 5-nitroindole can downregulate the c-Myc oncogene at both transcriptional and translational levels, leading to reduced cell proliferation in cancerous cells .
  • Antimicrobial Effects : The compound exhibits broad-spectrum antimicrobial activity, effectively inhibiting the growth of various pathogenic bacteria. Its mechanism involves disrupting bacterial metabolic pathways, which enhances the efficacy of conventional antibiotics against resistant strains .

Case Studies

  • Anticancer Activity in HeLa Cells :
    • A study evaluated the antiproliferative effects of 5-nitroindole derivatives on HeLa cells, revealing an IC50 value of 5.08 μM for one derivative. This indicates significant potential for these compounds in cancer therapy .
    • The generation of ROS was confirmed to be a contributing factor to the observed anticancer effects, with N-acetyl cysteine pretreatment restoring cell viability .
  • Antimicrobial Potency :
    • In another study focusing on bacterial cystathionine γ-synthase (bCSE), derivatives based on 6-bromoindole were synthesized and tested for their ability to enhance sensitivity to antibiotics in Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

CompoundAnticancer Activity (IC50)Antimicrobial ActivityNotes
This compound5.08 μMYesEffective against resistant bacterial strains
5-NitroindoleVariesModerateLess potent than brominated derivatives
4-Chloro-5-nitroindoleHigher IC50YesChlorine substitution affects reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-nitro-1H-indole
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-nitro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.